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Introduction

Fenpiverinium bromide is a synthetic quaternary ammonium compound recognized for its
potent anticholinergic and antispasmodic properties.[1][2] Structurally, its quaternary nitrogen
imparts a permanent positive charge, which limits its ability to cross the blood-brain barrier,
thereby minimizing central nervous system side effects.[3] Its primary clinical application lies in
the treatment of smooth muscle spasms and associated pain, particularly in the
gastrointestinal, biliary, and urinary tracts.[2][4] Fenpiverinium bromide is often formulated in
combination with other agents, such as the musculotropic spasmolytic pitofenone and non-
steroidal anti-inflammatory drugs (NSAIDs) like metamizole, to achieve a synergistic
therapeutic effect.[5] This guide provides a detailed overview of the pharmacological profile of
Fenpiverinium bromide, focusing on its mechanism of action, pharmacodynamics, and
pharmacokinetics, supported by detailed experimental protocols and data presented for
scientific evaluation.

Physicochemical Properties

A clear understanding of the physicochemical characteristics of a compound is fundamental to
its pharmacological assessment.
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Property Value Reference
CAS Number 125-60-0 [3]
Molecular Formula C22H290BrN20 [3]
Molecular Weight 417.4 g/mol [3]

4-(1-methylpiperidin-1-ium-1-

IUPAC Name yI)-2,2-diphenylbutanamide N/A
bromide
Appearance White to Off-White Solid [1]

- Slightly soluble in Methanol
Solubility [1]
and Water (heated)

Storage Temperature 2-8°C [1]

Mechanism of Action

Fenpiverinium bromide exerts its effects primarily as a competitive antagonist at muscarinic
acetylcholine receptors (MAChRS).[4] It shows a patrticular preference for the M3 receptor
subtype, which is densely expressed on smooth muscle cells and is the primary mediator of
cholinergic-induced smooth muscle contraction.[4][6]

The binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor activates a
Gq/11 G-protein-coupled signaling cascade.[7] This activation stimulates the enzyme
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into two second messengers: inositol 1,4,5-trisphosphate (IPs) and diacylglycerol (DAG).[1][8]
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored
intracellular calcium (Ca2*).[8] The resulting increase in cytosolic Ca2* concentration leads to
the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle
contraction.[9]

By competitively blocking the binding of ACh to the M3 receptor, Fenpiverinium bromide
inhibits this entire downstream signaling pathway.[3] This antagonism prevents the rise in
intracellular Ca2* and subsequent muscle contraction, leading to smooth muscle relaxation and
spasmolysis.[3]

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Muscarinic_Receptor_Binding_Assay_with_Dicyclomine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Muscarinic_Receptor_Binding_Assay_with_Dicyclomine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Muscarinic_Receptor_Binding_Assay_with_Dicyclomine.pdf
https://www.benchchem.com/pdf/Application_Note_Radioligand_Binding_Assay_for_Muscarinic_Receptors.pdf
https://www.benchchem.com/pdf/Application_Note_Radioligand_Binding_Assay_for_Muscarinic_Receptors.pdf
https://www.benchchem.com/pdf/Application_Note_Radioligand_Binding_Assay_for_Muscarinic_Receptors.pdf
https://www.benchchem.com/product/b1207433?utm_src=pdf-body
https://rxhive.zynapte.com/composition/fenpiverinium/
https://rxhive.zynapte.com/composition/fenpiverinium/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3512336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409535/
https://www.benchchem.com/pdf/Application_Note_Radioligand_Binding_Assay_for_Muscarinic_Receptors.pdf
https://www.mdpi.com/1422-0067/26/15/7393
https://www.mdpi.com/1422-0067/26/15/7393
https://pmc.ncbi.nlm.nih.gov/articles/PMC1479816/
https://www.benchchem.com/product/b1207433?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Muscarinic_Receptor_Binding_Assay_with_Dicyclomine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Muscarinic_Receptor_Binding_Assay_with_Dicyclomine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

M3 Muscarinic Receptor Signaling Pathway

Isolated Organ Bath Experimental Workflow

1. Tissue Preparation
(e.g., Guinea Pig lleum)

:

2. Mount Tissue in

Clinical Pharmacokinetic Study Workflow Organ Bath
Study Protocol l
3. Equilibrate

(37°C, Carbogen, 1g Tension)

Healthy Volunteer
Recruitment (n=18)

4. Generate Control Agonist CRC

(Acetylcholine)

Single Oral Dose
(0.1 mg Fenpiverinium)

5. Wash Tissue to Baseline

Serial Blood Sampling A
(Pre-dose and Post-dose)

6. Incubate with Antagonist

(Fenpiverinium Bromide)

Bioanalysis
A

Yes

Plasma Separation

(Centrifugation) )
7. Generate Agonist CRC
l in presence of Antagonist
HPLC-MS/MS Analysis  J
(Quantification of FPV)

8. Repeat Steps 5-7
with different [Antagonist]

Data Inte

[pretation

Calculate PK Parameters
(Cmax, Tmax, AUC)

9. Data Analysis
(Calculate Dose Ratios, Schild Plot)

Determine pA:z Value

Generate PK Profile
and Report

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b1207433?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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